GMC 1-161
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GMC 1-161 involves multiple steps, starting from the appropriate precursor compounds. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic routes for similar compounds often involve:
Formation of the core structure: This may involve cyclization reactions or other methods to form the central ring system.
Functional group modifications: Introduction of specific functional groups through substitution reactions.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
GMC 1-161 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogues.
Scientific Research Applications
GMC 1-161 has several scientific research applications:
Chemistry: Used as a reference compound in studies involving receptor binding and activity.
Biology: Investigated for its interactions with various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in neuropsychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
GMC 1-161 exerts its effects by binding to specific receptors in the brain, including serotonin 5-HT2A/2C, muscarinic acetylcholine receptor M1, and dopamine D2 receptors . This binding modulates the activity of these receptors, influencing neurotransmitter release and neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Clozapine: The parent compound, known for its antipsychotic properties.
Other analogues: Compounds with similar structures but different functional groups or receptor affinities.
Uniqueness
GMC 1-161 is unique in its specific receptor binding profile, which distinguishes it from other clozapine analogues. Its lack of affinity for the dopamine D1 receptor while maintaining affinities for other receptors makes it a valuable tool in research .
Properties
IUPAC Name |
8-methoxy-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-22-9-11-23(12-10-22)19-15-13-14(24-2)7-8-16(15)20-17-5-3-4-6-18(17)21-19/h3-8,13,20H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWRIBLQJIVCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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